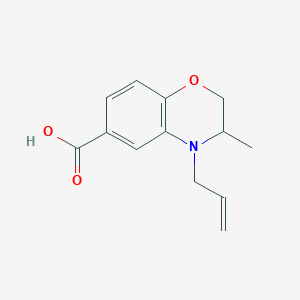
3,4,5-trifluoro-N-propylaniline
Vue d'ensemble
Description
3,4,5-trifluoro-N-propylaniline (TFPN) is a fluorinated amine compound that is used in a variety of scientific research applications. It has been used in research applications since the late 1990s, and is known to be a useful tool in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Electroactive Polymer Research :
- In the study of electroactive polymers, 2-propylaniline (a related compound to 3,4,5-trifluoro-N-propylaniline) has been electropolymerized in acidic media to produce poly(2-propylaniline) films. These films are soluble in a weakly polar organic solvent in their reduced state and exhibit electroactivity sensitive to the medium's acidity and hydrophobicity (Bidan, Geniés, & Penneau, 1989).
Hydrodenitrogenation Studies :
- Research on the hydrodenitrogenation of quinoline over Mo2N catalysts found that 2-propylaniline (another related compound) forms as an intermediate product. This study reveals insights into reaction mechanisms for nitrogen-containing organic compounds (Lee, Abe, Reimer, & Bell, 1993).
Heteroarylamine Synthesis :
- Research into the synthesis of heteroarylamine compounds, which are crucial in pharmaceutical and agrochemical applications, has explored methods that could potentially be applied to compounds like 3,4,5-trifluoro-N-propylaniline. The study investigated anionic processes and palladium-catalyzed N-arylations to generate 3- or 5-heteroarylamino-1,2,4-triazines (Garnier et al., 2004).
Fluorescence Sensing :
- In the field of analytical chemistry, N-propylaniline functionalized materials have been developed as selective fluorescence sensors. For instance, N-propylaniline functionalized mesoporous silica has shown high selectivity for sensing Hg2+ ions in water, demonstrating its potential in environmental monitoring and analysis (Gomes & Bhaumik, 2015).
Chemical Biology and Drug Delivery :
- In chemical biology, compounds like phenylalanine trifluoroborate (related to 3,4,5-trifluoro-N-propylaniline) have been used in a bioorthogonal chemical system to release drugs from antibody-drug conjugates in mice. This system demonstrates potential applications in targeted drug delivery and controlled drug release (Wang et al., 2020).
Mécanisme D'action
Target of Action
3,4,5-Trifluoro-N-propylaniline is a chemical compound that belongs to the class of anilines
Mode of Action
For instance, they can undergo direct nucleophilic substitution, where the aniline acts as a nucleophile and reacts with an electrophile . They can also participate in palladium-catalyzed amination, a process that involves the formation of new carbon-nitrogen bonds .
Biochemical Pathways
The specific biochemical pathways affected by 3,4,5-Trifluoro-N-propylaniline are not clearly defined in the available literature. Anilines, in general, are involved in a wide range of biochemical pathways due to their versatile reactivity. They can participate in various organic synthesis reactions, contributing to the formation of complex organic molecules .
Propriétés
IUPAC Name |
3,4,5-trifluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCQBSYHKHCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trifluoro-N-propylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)
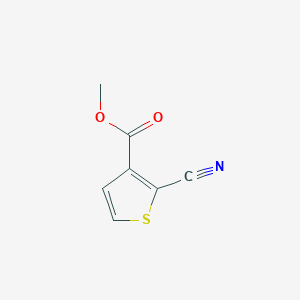
![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
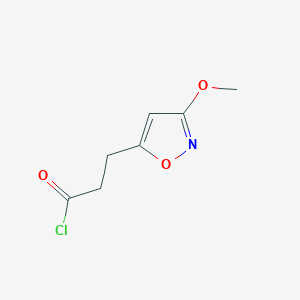

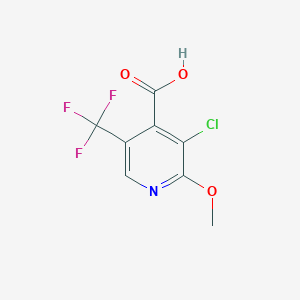
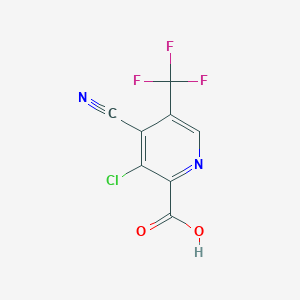
![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1392646.png)
![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)
